
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol is a chemical compound characterized by the presence of trichloro and trimethylsilyl groups attached to a butane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol typically involves the reaction of a suitable precursor with chlorinating agents and trimethylsilyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and silylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol exerts its effects involves the interaction of its functional groups with molecular targets. The trichloro groups can participate in electrophilic reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities. These interactions can modulate the activity of enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in having multiple substituents on a diol backbone.
1,2,4-Butanetriol: Shares a similar diol structure but lacks the trichloro and trimethylsilyl groups.
Eigenschaften
CAS-Nummer |
88237-40-5 |
|---|---|
Molekularformel |
C7H15Cl3O2Si |
Molekulargewicht |
265.6 g/mol |
IUPAC-Name |
4,4,4-trichloro-2-trimethylsilylbutane-1,3-diol |
InChI |
InChI=1S/C7H15Cl3O2Si/c1-13(2,3)5(4-11)6(12)7(8,9)10/h5-6,11-12H,4H2,1-3H3 |
InChI-Schlüssel |
HEENCBDLWJHSKT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CO)C(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


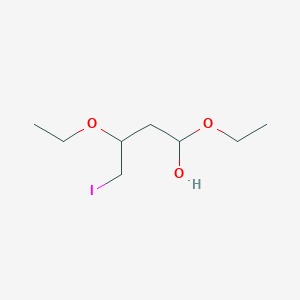
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
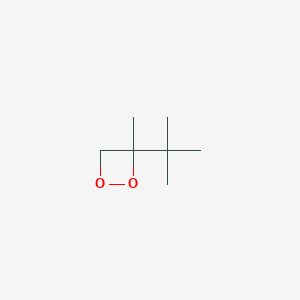
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
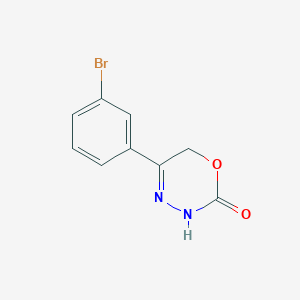
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
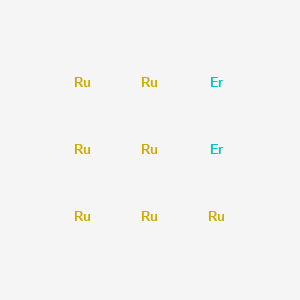
![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
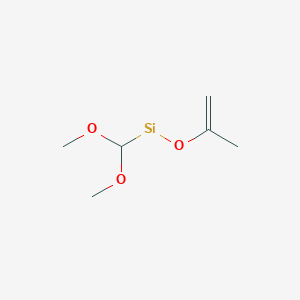
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
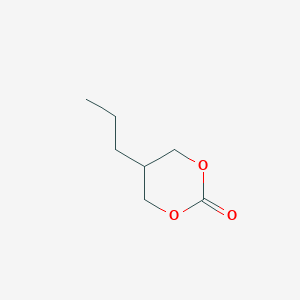
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
